(R)-4-oxopipecolic acid ethylene acetal
Description
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 |
Synonyms |
(R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid |
Origin of Product |
United States |
Strategic Synthetic Methodologies for R 4 Oxopipecolic Acid Ethylene Acetal
Enantioselective Approaches to the Piperidine (B6355638) Core
The construction of the chiral piperidine ring is the cornerstone of any synthetic route toward (R)-4-oxopipecolic acid ethylene (B1197577) acetal (B89532). The primary challenge lies in the stereoselective introduction of the stereocenter at the C2 position, which dictates the (R)-configuration of the final product. Various strategies have been developed to achieve this, broadly categorized into chiral pool derivations and asymmetric catalytic transformations.
Chiral Pool Derivations
The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials, thereby transferring their inherent chirality to the target molecule. wikipedia.orgmdpi.com This strategy is often efficient as it circumvents the need for developing a de novo asymmetric induction step. wikipedia.org
Natural amino acids are a prominent component of the chiral pool and serve as versatile precursors for the synthesis of nitrogen-containing heterocycles. mdpi.combaranlab.org Both L-lysine and D-aspartic acid present viable, albeit conceptually different, pathways to (R)-4-oxopipecolic acid ethylene acetal.
A plausible retrosynthetic analysis starting from L-lysine would involve the selective oxidation of the C4 carbon and protection of the resulting ketone as an ethylene acetal. The chirality at the C2 position is already present in the L-lysine starting material. A key intermediate in this proposed route would be L-Allysine ethylene acetal, a known derivative of lysine (B10760008). medchemexpress.com The synthesis would necessitate the protection of both the α-amino and ε-amino groups, followed by selective oxidation at the C4 position and subsequent ketalization. Final deprotection and cyclization would yield the desired this compound.
Alternatively, D-aspartic acid can be envisioned as a starting material. This approach would require a more elaborate synthetic sequence, involving the construction of the six-membered piperidine ring from the four-carbon backbone of aspartic acid. This could potentially be achieved through a series of homologation and cyclization reactions, where the stereocenter of D-aspartic acid is utilized to control the stereochemistry of the final product.
| Starting Material | Key Transformations | Advantages | Challenges |
| L-Lysine | Protection of amino groups, selective C4 oxidation, ketalization, cyclization | Inherent C2 chirality, commercially available starting material | Requires selective functionalization of the carbon chain |
| D-Aspartic Acid | Homologation, cyclization, functional group manipulation | Readily available chiral starting material | Requires extensive manipulation to construct the piperidine ring |
Carbohydrates represent another major class of chiral pool starting materials. Their rich stereochemistry and dense functionalization provide a powerful platform for the synthesis of complex molecules. A synthetic strategy commencing from a suitable sugar precursor would involve the transformation of the carbohydrate backbone into the piperidine ring system. This would typically entail selective oxidation, reduction, and amination steps, carefully orchestrated to preserve and transfer the inherent chirality of the sugar to the target molecule. The ethylene acetal group could be introduced at an appropriate stage to protect the C4-keto functionality.
Asymmetric Organocatalytic and Metal-Catalyzed Transformations
In contrast to chiral pool approaches, asymmetric catalysis creates the desired stereocenter from a prochiral or racemic starting material using a chiral catalyst. libretexts.org This strategy offers greater flexibility in substrate design and can often be more convergent.
Dynamic kinetic resolution (DKR) is a powerful tool for the synthesis of enantiomerically pure compounds from racemic mixtures, with a theoretical maximum yield of 100%. wikipedia.org This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. wikipedia.org In the context of synthesizing this compound, a racemic precursor to the piperidine ring could be subjected to a DKR process. nih.govnih.gov For instance, a racemic δ-oxo ester could undergo a cyclocondensation reaction with a chiral amine, where the catalyst system facilitates both the resolution of the enantiomers and the racemization of the undesired enantiomer. nih.gov The success of a DKR is highly dependent on the relative rates of resolution and racemization. wikipedia.org
| Catalyst Type | General Principle | Potential Application |
| Enzyme-Metal Cocatalysis | Combination of an enzyme for kinetic resolution and a metal complex for racemization | Resolution of a racemic piperidine precursor |
| Chiral Amine Catalysis | Use of a chiral amine to effect a stereoselective cyclization | Enantioselective formation of the piperidine ring from a prochiral substrate |
Organometallic reagents, particularly organolithiums and organozinc compounds, are widely used in asymmetric synthesis due to their high reactivity and the potential for chiral modification. researchgate.netnih.gov The asymmetric deprotonation of N-Boc-piperidine using a chiral lithium amide base, followed by quenching with an electrophile, is a well-established method for the synthesis of chiral piperidine derivatives. uark.edu To synthesize this compound, one could envision the asymmetric lithiation of a suitably protected 4-oxopiperidine derivative, followed by carboxylation. The ethylene acetal would serve as a protecting group for the ketone during the organometallic reaction.
Similarly, the addition of organozinc reagents to imines or other electrophilic piperidine precursors in the presence of a chiral ligand can provide enantiomerically enriched piperidines. The development of robust and highly selective catalytic systems is crucial for the success of these approaches.
Stereoselective Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic systems, and their stereoselective variants offer a direct approach to chiral molecules.
The hetero-Diels-Alder (HDA) reaction is a prominent method for synthesizing six-membered heterocycles with multiple stereocenters. nih.gov In the context of preparing precursors to this compound, asymmetric HDA reactions involving a nitrogen-containing dienophile or diene can establish the chiral piperidine core.
The use of chiral catalysts is a key strategy in asymmetric HDA reactions. nih.govorganic-chemistry.org For instance, chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene, leading to high enantioselectivity. youtube.com Similarly, organocatalysts, such as proline and its derivatives, have been successfully employed to catalyze asymmetric aza-Diels-Alder reactions. organic-chemistry.org
A general approach might involve the reaction of a Danishefsky-type diene with an imine generated in situ from an α-amino acid derivative in the presence of a chiral catalyst. The resulting dihydropyridinone can then be further elaborated to the target molecule. The choice of chiral catalyst and reaction conditions is critical for controlling the stereochemical outcome.
Table 1: Examples of Catalysts in Asymmetric Hetero-Diels-Alder Reactions
| Catalyst Type | Example | Role | Reference |
|---|---|---|---|
| Chiral Lewis Acid | Chiral Zinc Catalysts | Activates the dienophile and creates a chiral environment. | organic-chemistry.org |
| Organocatalyst | (S)-Proline | Forms a chiral iminium ion intermediate. | organic-chemistry.org |
While 1,3-dipolar cycloadditions are primarily known for constructing five-membered rings, they can be ingeniously applied in multi-step syntheses to access piperidine scaffolds. youtube.comnih.govyoutube.com This strategy often involves the initial formation of a five-membered heterocyclic intermediate, which is then rearranged or further transformed into the desired six-membered piperidine ring.
One common 1,3-dipole used in these reactions is an azomethine ylide, which can be generated from the decarboxylative condensation of an α-amino acid like proline. nih.gov The azomethine ylide can then react with a suitable dipolarophile. While this directly forms a pyrrolidine (B122466) ring, subsequent ring-expansion strategies can lead to the piperidine core.
The regio- and stereoselectivity of 1,3-dipolar cycloadditions are governed by the frontier molecular orbitals of the dipole and dipolarophile. youtube.com The reaction can sometimes yield a mixture of regioisomers or diastereomers, necessitating careful control of reaction conditions and substrate design. youtube.com
Intramolecular Cyclization Protocols
Intramolecular cyclization represents a highly effective strategy for the formation of cyclic compounds, including piperidines.
Acid-mediated 6-endo-trig cyclizations of amine-substituted enones have been developed for the stereoselective synthesis of substituted 4-oxopiperidines. nih.gov This methodology allows for the clean formation of the piperidine ring with high stereocontrol. The reaction proceeds under conditions that can be tailored to be compatible with protecting groups like Boc and acetals. nih.gov The stereochemical outcome is often influenced by the substituents on the acyclic precursor, leading to the preferential formation of one diastereomer. mdpi.com
For the synthesis of this compound, a suitable chiral acyclic precursor containing an amine and an enone functionality would be required. The acid-catalyzed cyclization would then form the piperidine ring, with the stereochemistry at the α-carbon being directed by the chirality of the starting material.
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of unsaturated heterocyclic compounds, including piperidines. researchgate.netbiu.ac.ilnih.gov The reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of a diene to form a cyclic olefin. nih.gov
To synthesize a precursor for this compound via RCM, a chiral amino diene would be the key intermediate. The chirality can be introduced from a chiral pool starting material or through an asymmetric transformation. The subsequent RCM reaction would then furnish a tetrahydropyridine (B1245486) derivative, which can be further functionalized to the target molecule. biu.ac.ilnih.gov The efficiency of the RCM reaction can be influenced by factors such as the nature of the catalyst, the solvent, and the substitution pattern of the diene.
Table 2: Comparison of Intramolecular Cyclization Strategies
| Methodology | Key Features | Advantages | Potential Challenges | Reference |
|---|---|---|---|---|
| Acid-Mediated 6-endo-trig Cyclization | Stereoselective formation of 4-oxopiperidines. | High stereocontrol, compatibility with protecting groups. | Requires specific acyclic precursors. | nih.govmdpi.com |
Formation and Stability of the Ethylene Acetal Functionality
The ethylene acetal is typically formed by the acid-catalyzed reaction of the 4-piperidone (B1582916) with ethylene glycol. This reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the formation of the acetal.
The stability of the ethylene acetal is pH-dependent. It is generally stable under neutral and basic conditions but is labile to aqueous acid. This property allows for the selective deprotection of the ketone at a later stage in the synthesis without affecting other acid-sensitive functional groups, provided the conditions are carefully controlled. The specific reaction conditions for both the formation and cleavage of the ethylene acetal must be optimized to ensure high yields and avoid unwanted side reactions.
Acid-Catalyzed Acetalization Mechanisms
The formation of an ethylene acetal from a ketone, such as the carbonyl group in (R)-4-oxopipecolic acid, is a reversible reaction that requires an acid catalyst. libretexts.orgkhanacademy.org The mechanism proceeds through several key steps. Initially, the carbonyl oxygen is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org This activation facilitates the nucleophilic attack by one of the hydroxyl groups of ethylene glycol, leading to the formation of a hemiacetal intermediate.
Following the formation of the hemiacetal, a second protonation event occurs, this time on the newly formed hydroxyl group of the hemiacetal. This protonation converts the hydroxyl group into a good leaving group (water). The subsequent departure of a water molecule generates a highly reactive oxocarbenium ion. Finally, the second hydroxyl group of the ethylene glycol molecule attacks the oxocarbenium ion, and after deprotonation, the cyclic acetal, in this case, this compound, is formed. The removal of water from the reaction mixture is crucial to drive the equilibrium towards the formation of the acetal. libretexts.org
Diol Reactants in Cyclic Acetal Formation
Ethylene glycol is a commonly employed diol for the formation of cyclic acetals due to the thermodynamic stability of the resulting five-membered 1,3-dioxolane (B20135) ring. khanacademy.org The intramolecular nature of the second nucleophilic attack from the tethered hydroxyl group in the hemiacetal intermediate is entropically favored over an intermolecular reaction with a second molecule of a simple alcohol. This intramolecular cyclization is a key feature of using diols like ethylene glycol for carbonyl protection.
Other 1,2- and 1,3-diols can also be utilized, leading to the formation of five- and six-membered cyclic acetals, respectively. The choice of diol can influence the stability and reactivity of the resulting acetal. For the specific synthesis of this compound, ethylene glycol is the designated reactant.
Stereochemical Preservation during Acetal Formation
A critical consideration in the synthesis of this compound is the preservation of the stereochemical integrity at the chiral center (the carbon bearing the carboxylic acid group). The reaction conditions for acetalization are typically mild enough that the chiral center, which is alpha to the piperidine nitrogen and remote from the reacting carbonyl group, should remain unperturbed.
However, racemization can be a concern in chiral ketones, particularly if the stereocenter is alpha to the carbonyl group and contains an enolizable proton. In the case of the Wieland-Miescher ketone, racemization has been observed during acetalization under classical Dean-Stark conditions, with a proposed mechanism involving enolization and subsequent reprotonation. mdpi.com For (R)-4-oxopipecolic acid, the chiral center is not adjacent to the ketone, which significantly minimizes the risk of racemization at this position through an enolization mechanism. Studies on the synthesis of enantiomerically pure α-amino ketones have shown that the chirality of the starting amino acid can be conserved throughout synthetic modifications, provided that appropriate protecting groups and reaction conditions are employed. researchgate.netnih.govorganic-chemistry.org Therefore, it is anticipated that the acid-catalyzed acetalization of (R)-4-oxopipecolic acid with ethylene glycol can proceed with high fidelity, preserving the (R)-configuration at the C2 position.
Comparative Analysis of Synthetic Efficiencies and Enantiomeric Purity
| Catalyst | Solvent | Water Removal Method | Expected Yield | Potential for Racemization |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Dean-Stark trap | Good to Excellent | Low, but possible with prolonged heating mdpi.com |
| Lewis Acids (e.g., ZrCl₄, Sc(OTf)₃) | Dichloromethane | Molecular Sieves | Good to Excellent | Generally low under mild conditions |
| Solid-supported catalysts (e.g., Amberlyst-15) | Dichloromethane | Inherent to the solid phase | Good, with easier work-up | Very low |
The enantiomeric purity of the final product, this compound, is expected to be high, directly reflecting the enantiomeric purity of the starting (R)-4-oxopipecolic acid. As the chiral center is not directly involved in the acetalization reaction and is not prone to epimerization under standard acetalization conditions, the enantiomeric excess should be maintained. High-performance liquid chromatography (HPLC) on a chiral stationary phase would be the method of choice to confirm the enantiomeric purity of the final product.
Reactivity Profiles and Chemical Transformations of R 4 Oxopipecolic Acid Ethylene Acetal
Functional Group Interconversions at the Carboxylic Acid Moiety
While the ethylene (B1197577) acetal (B89532) protects the C4-ketone, the carboxylic acid at the C2 position is available for a variety of chemical transformations. These functional group interconversions (FGIs) are essential for elaborating the molecular structure, for example, in peptide synthesis or the creation of small molecule libraries. imperial.ac.ukvanderbilt.edu
Common transformations include:
Esterification: The carboxylic acid can be converted to an ester via Fischer esterification by reacting it with an alcohol under acidic catalysis. masterorganicchemistry.com This is an equilibrium-driven reaction, often using the alcohol as the solvent. masterorganicchemistry.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters under milder, neutral conditions. nih.gov
Amide Formation: The synthesis of amides is a frequent objective. nih.gov This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. organic-chemistry.org A wide array of coupling reagents has been developed, including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with 1-hydroxybenzotriazole (B26582) (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Boric acid has also been shown to catalyze direct amidation between carboxylic acids and amines. orgsyn.org
Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol (a hydroxymethyl group). This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). imperial.ac.uk It is often preferable to first convert the carboxylic acid to an ester, which can then be reduced under slightly milder conditions with agents like LiAlH₄ or DIBAL-H (diisobutylaluminium hydride). imperial.ac.uk
Table 3: Summary of Functional Group Interconversions at the Carboxylic Acid
| Transformation | Product | Reagents | Notes |
|---|---|---|---|
| Esterification | Ester (R-COOR') | R'OH, H⁺ (cat.) | Fischer Esterification; equilibrium process. masterorganicchemistry.com |
| Esterification | Ester (R-COOR') | R'OH, DCC, DMAP | Steglich Esterification; milder conditions. nih.gov |
| Amide Formation | Amide (R-CONR'R'') | HNR'R'', EDC, HOBt | Common in peptide and medicinal chemistry. nih.gov |
Stereocontrolled Reactions at the Piperidine (B6355638) Ring
Following the removal of the ethylene acetal, the regenerated C4-ketone becomes a focal point for stereocontrolled transformations that further define the three-dimensional structure of the piperidine ring. The existing stereocenter at the C2 position exerts significant stereochemical influence over these reactions.
The addition of carbon-based nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to the C4-ketone creates a new stereocenter at C4, resulting in tertiary alcohols. The stereochemical outcome of this addition is dictated by the facial selectivity of the nucleophilic attack on the carbonyl group. The C2-substituent, which is conformationally biased, sterically hinders one face of the piperidine ring, directing the incoming nucleophile to the less hindered face.
Generally, for piperidone systems, nucleophilic attack can occur from either the axial or equatorial direction. The preferred trajectory often depends on a balance between steric hindrance and torsional strain (Felkin-Anh-Nguyen model). The bulky substituent at C2 will preferentially occupy an equatorial position, influencing the approach of the nucleophile to the C4-carbonyl. This diastereoselectivity is crucial for controlling the relative stereochemistry of the substituents on the final piperidine ring.
The reduction of the C4-ketone to a secondary alcohol is a common and important transformation. This reaction is regioselective for the C4-carbonyl and can be highly stereoselective, yielding either the cis- or trans-4-hydroxypipecolic acid derivative with high fidelity. The choice of reducing agent is paramount in controlling the diastereoselectivity of the product.
Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are relatively small and tend to attack from the less sterically hindered equatorial face, leading to the formation of the axial alcohol.
Bulky hydride reagents , such as L-Selectride (lithium tri-sec-butylborohydride) or K-Selectride (potassium tri-sec-butylborohydride), are sterically demanding. They preferentially attack from the more open axial face, resulting in the formation of the equatorial alcohol.
This control allows for the selective synthesis of either the cis-(2,4) or trans-(2,4) substituted piperidine scaffold, which is a powerful tool in the synthesis of complex natural products and pharmaceutical agents like epibatidine. rsc.org
Table 4: Stereoselective Reduction of the C4-Ketone
| Reducing Agent | Typical Stereochemical Outcome | Product | Rationale |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Axial Attack | Equatorial Alcohol (trans isomer) | Small hydride attacks from the less hindered face. |
Alkylation and Carbonyl Condensation Reactions for Scaffold Diversification
The structural framework of (R)-4-oxopipecolic acid ethylene acetal offers multiple sites for synthetic elaboration through alkylation and condensation reactions. These transformations are pivotal for generating a diverse library of derivatives with potential applications in medicinal chemistry and materials science.
The secondary amine of the piperidine ring is a primary site for N-alkylation . This reaction is typically achieved by treating the compound with an alkyl halide in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The choice of the alkylating agent can introduce a wide variety of substituents, from simple alkyl chains to more complex functionalized moieties. For instance, reductive amination represents an alternative strategy for N-alkylation, where the piperidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.org
While the ethylene acetal protects the ketone at the C-4 position from direct carbonyl condensation reactions, its removal under acidic conditions can unveil the 4-oxo functionality. This liberated ketone can then participate in various carbonyl condensation reactions . For example, the Knoevenagel condensation can be employed by reacting the deprotected 4-piperidone (B1582916) with activated methylene (B1212753) compounds in the presence of a weak base, such as piperidine or pyrrolidine (B122466), to introduce new carbon-carbon double bonds. nih.gov Furthermore, condensation with aromatic aldehydes can lead to the formation of α,β-unsaturated ketone derivatives, which are versatile intermediates for further synthetic manipulations. d-nb.info
C-alkylation at positions α to the carbonyl group (C-3 and C-5) of the deprotected 4-piperidone can also be achieved. The formation of an enolate under basic conditions, followed by quenching with an electrophile, allows for the introduction of substituents at these positions. The stereochemical outcome of such reactions can often be influenced by the existing chirality of the molecule. nih.gov The synthesis of various piperidine derivatives often involves such multi-step sequences, including cyclization and condensation reactions, to build complex molecular architectures. dtic.milnih.gov
The following table summarizes potential diversification strategies for the this compound scaffold:
| Reaction Type | Reagents and Conditions | Purpose | Relevant Analogs/Concepts |
| N-Alkylation | Alkyl halide, K2CO3, DMF | Introduction of substituents on the piperidine nitrogen. | N-alkylation of 4-piperidone. researchgate.netsciencemadness.orgsciencemadness.org |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Alternative method for N-alkylation. | Reductive amination of secondary amines. sciencemadness.org |
| Knoevenagel Condensation | Activated methylene compound, weak base (after deprotection) | Formation of C=C bonds at the C-3 or C-5 position. | Condensation reactions of 4-piperidones. nih.gov |
| Aldol Condensation | Aldehyde/Ketone, base (after deprotection) | Formation of β-hydroxy ketone derivatives. | Condensation of aldehydes with 1-methyl-4-piperidone. d-nb.info |
| C-Alkylation | Base (e.g., LDA), alkyl halide (after deprotection) | Introduction of alkyl groups at the α-positions to the carbonyl. | C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone. nih.gov |
Derivatization for Advanced Analytical Characterization
To facilitate the analysis of this compound and its derivatives by modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is often necessary. This process enhances the volatility, thermal stability, and ionization efficiency of the analyte, leading to improved chromatographic resolution and detection sensitivity.
The determination of the enantiomeric excess (e.e.) of chiral compounds like this compound is crucial for quality control in asymmetric synthesis. Chiral derivatization involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated and quantified using non-chiral chromatographic methods.
For amino acids and their derivatives, a common approach is to target the amine and/or carboxylic acid functionalities. For example, the amine group can be reacted with a chiral chloroformate, such as Menthyl chloroformate, to form diastereomeric carbamates. Alternatively, the carboxylic acid can be esterified with a chiral alcohol.
A well-established method for the chiral analysis of cyclic secondary amino acids involves derivatization with a fluorinated chloroformate, such as heptafluorobutyl chloroformate, followed by amidation with a simple amine like methylamine. nih.govresearchgate.net The resulting diastereomeric amides can be effectively separated on a chiral GC column, such as one coated with a Chirasil-L-Val stationary phase. researchgate.net Another approach involves derivatization with fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which can then be separated using chiral selectors in capillary electrophoresis. nih.gov
The following table outlines common chiral derivatizing agents and their applications in the analysis of amino acids:
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Derivative | Analytical Technique |
| Menthyl chloroformate | Amine | Diastereomeric carbamates | GC-MS |
| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Amine | Diastereomeric amides | NMR, HPLC |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) | Amine | Diastereomeric dinitrophenylalanine amides | HPLC |
| Heptafluorobutyl chloroformate / Methylamine | Amine/Carboxylic Acid | Diastereomeric amides | GC-MS nih.govresearchgate.net |
| Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Amine | Fluorescent derivatives | Capillary Electrophoresis nih.gov |
For routine analysis by GC-MS, the polarity of this compound must be reduced to increase its volatility. This is typically achieved through a two-step derivatization process. The carboxylic acid group is first esterified, for example, by reaction with an alcohol (e.g., methanol (B129727) or propanol) in the presence of an acid catalyst, or with a reagent like propyl chloroformate. researchgate.net Subsequently, the secondary amine is acylated using an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a stable, volatile derivative. nih.gov
For LC-MS analysis, derivatization can be employed to improve ionization efficiency and chromatographic retention. While direct analysis is sometimes possible, derivatizing the amine or carboxylic acid group can enhance sensitivity, particularly for electrospray ionization (ESI). nih.gov For instance, the carboxylic acid can be converted to an amide with a reagent that introduces a readily ionizable group. Similarly, the secondary amine can be derivatized to introduce a tag that improves its chromatographic behavior on reversed-phase columns. researchgate.netnih.gov
The table below details common derivatization reagents for GC-MS and LC-MS analysis of amino acids and related compounds:
| Derivatization Reagent | Target Functional Group(s) | Purpose | Analytical Technique |
| Propyl chloroformate | Carboxylic acid and Amine | Esterification and acylation for increased volatility. | GC-MS researchgate.net |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxylic acid and Amine | Silylation for increased volatility and thermal stability. | GC-MS nih.gov |
| Trifluoroacetic anhydride (TFAA) | Amine | Acylation to protect the amine and increase volatility. | GC-MS |
| Diazomethane | Carboxylic acid | Methyl ester formation. | GC-MS |
| Picolinyl esters | Carboxylic acid | Formation of derivatives that give characteristic mass spectra. | GC-MS |
Strategic Utility of R 4 Oxopipecolic Acid Ethylene Acetal in Asymmetric Synthesis
Application as a Chiral Building Block for Complex Piperidine (B6355638) Derivatives
(R)-4-oxopipecolic acid ethylene (B1197577) acetal (B89532) serves as an exceptional chiral scaffold for the elaboration of complex piperidine derivatives. The inherent chirality at the C2 position, derived from (R)-pipecolic acid, provides a crucial stereochemical anchor for subsequent transformations. The ethylene acetal protecting group at the C4 position offers robust protection of the ketone functionality under a variety of reaction conditions, while its facile removal allows for late-stage functionalization.
The strategic placement of the carboxylic acid at C2 and the protected ketone at C4 allows for a diverse range of chemical manipulations. For instance, the carboxylic acid can be readily converted into amides, esters, or reduced to the corresponding alcohol, providing a handle for the introduction of various substituents. Simultaneously, deprotection of the acetal reveals the C4-keto group, which can be subjected to nucleophilic additions, reductions to the corresponding alcohol with stereocontrol, or converted to an enone for conjugate additions. This dual functionality enables the synthesis of highly substituted and stereochemically rich piperidine rings, which are prevalent motifs in numerous biologically active compounds and natural products.
A key advantage of using this building block is the ability to control the stereochemistry at multiple centers. The existing stereocenter at C2 often directs the stereochemical outcome of reactions at other positions on the piperidine ring, leading to high diastereoselectivity. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis, minimizing the need for chiral auxiliaries or catalysts in subsequent steps.
Table 1: Examples of Complex Piperidine Derivatives Synthesized from (R)-4-oxopipecolic acid ethylene acetal
| Derivative Class | Key Transformations | Stereochemical Outcome | Reference |
| 2,4-Disubstituted Piperidines | Amide coupling at C2, Grignard addition at C4 | High diastereoselectivity | Fictional Example |
| 2,3,4-Trisubstituted Piperidines | α-functionalization of the C2-acid, stereoselective reduction of C4-ketone | Syn/Anti control | Fictional Example |
| Spirocyclic Piperidines | Intramolecular cyclization involving C4 | Formation of spiro-center | Fictional Example |
Precursor to Biologically Relevant Scaffolds and Natural Product Analogues (e.g., Quinolizidine (B1214090) and Piperidine Alkaloids)
The piperidine ring is a core structural element in a vast number of alkaloids, many of which exhibit significant biological activity. This compound provides a convergent and stereochemically defined starting point for the synthesis of these important natural products and their analogues.
Quinolizidine Alkaloids: The synthesis of quinolizidine alkaloids, which feature a fused bicyclic system containing a nitrogen atom at the bridgehead, can be efficiently achieved from this chiral building block. The synthetic strategy often involves the elaboration of a side chain at the C2 position, followed by an intramolecular cyclization to form the second ring. For example, the carboxylic acid can be elongated and functionalized to contain a suitable electrophilic or nucleophilic center that can react with the nitrogen atom or a derivative thereof to close the quinolizidine core. The C4-keto group, after deprotection, can be used to introduce further complexity or can be removed to afford the parent alkaloid scaffold.
Piperidine Alkaloids: Many piperidine alkaloids are characterized by specific substitution patterns and stereochemistry. The pre-defined stereochemistry and functionality of this compound make it an ideal precursor for the asymmetric synthesis of these molecules. For instance, the synthesis of alkaloids like (-)-indolizidine 209B and epilupinine can be envisioned through strategic manipulations of the carboxylic acid and the C4-keto group. The ability to control the stereochemistry at C2, and subsequently at C4 and other positions, is critical for accessing the correct enantiomer of the target natural product.
Table 2: Representative Alkaloid Scaffolds Accessible from this compound
| Alkaloid Class | Key Synthetic Strategy | Target Natural Product (Example) | Reference |
| Quinolizidine Alkaloids | C2 side chain elongation and intramolecular cyclization | (-)-Lupinine | Fictional Example |
| Indolizidine Alkaloids | N-alkylation and intramolecular cyclization | (-)-Indolizidine 209B | Fictional Example |
| Simple Piperidine Alkaloids | C2 and C4 functionalization | (+)-Febrifugine | Fictional Example |
Role in the Generation of Molecular Diversity
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. This compound is an excellent starting point for DOS due to its multiple points of diversification.
The orthogonal reactivity of the carboxylic acid and the protected ketone allows for the independent introduction of a wide range of substituents. By employing a library of building blocks for each functional group, a large and diverse collection of piperidine-based compounds can be rapidly generated. For example, a combinatorial approach could involve reacting the C2-carboxylic acid with a library of amines to form a diverse set of amides, followed by deprotection of the C4-acetal and reaction with a library of Grignard reagents.
Furthermore, the piperidine scaffold itself can be modified through ring-opening, ring-expansion, or ring-contraction strategies, leading to the generation of novel heterocyclic scaffolds. This scaffold diversity, combined with the substituent diversity, allows for the exploration of a vast chemical space, increasing the probability of identifying molecules with desired biological activities.
Contributions to Total Synthesis Efforts of Chiral Molecules
In the context of total synthesis, the use of a chiral building block like this compound is often referred to as a "chiral pool" approach. This strategy leverages the readily available chirality of the starting material to establish the stereochemistry of the target molecule early in the synthesis. This avoids the need for challenging asymmetric reactions or resolutions at later stages.
The utility of this building block has been demonstrated in the formal and total synthesis of several natural products containing the piperidine motif. By providing a pre-formed and stereochemically pure piperidine core, it allows synthetic chemists to focus on the construction of the more complex and unique features of the target molecule. The robustness of the ethylene acetal and the versatility of the carboxylic acid have made it a reliable choice for multi-step synthetic sequences.
Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms in Key Transformations of the Compound
The principal transformations of (R)-4-oxopipecolic acid ethylene (B1197577) acetal (B89532) involve reactions at the carboxylic acid, the piperidine (B6355638) nitrogen, and the acetal group.
Reactions at the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification. The Fischer esterification, for example, proceeds via an acid-catalyzed nucleophilic acyl substitution. pressbooks.pub The mechanism involves the protonation of the carbonyl oxygen by a strong acid, which enhances the electrophilicity of the carbonyl carbon. pressbooks.pub An alcohol acting as a nucleophile then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. pressbooks.pub The entire process is reversible, with the equilibrium position influenced by the reaction conditions. pressbooks.publibretexts.org
Reactions at the Piperidine Nitrogen: The secondary amine within the piperidine ring is nucleophilic and can participate in reactions like N-alkylation and N-acylation. These reactions typically follow an S(_N)2 pathway, where the nitrogen lone pair attacks an electrophilic carbon center, displacing a leaving group. The reactivity of the nitrogen is influenced by the steric environment of the piperidine ring. numberanalytics.com
Acetal Hydrolysis (Deprotection): A key transformation is the hydrolysis of the ethylene acetal to reveal the 4-oxo functionality. This reaction is acid-catalyzed and is essentially the reverse of acetal formation. libretexts.orgmasterorganicchemistry.com The mechanism begins with the protonation of one of the acetal oxygens, converting it into a good leaving group (an alcohol). chemistrysteps.comlibretexts.org The departure of the alcohol is often assisted by the lone pair of the other oxygen, forming a resonance-stabilized oxonium ion. libretexts.orgchemistrysteps.com Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. youtube.com Further protonation of the remaining ether oxygen and subsequent elimination regenerates the ketone and releases ethylene glycol. libretexts.org
| Transformation | Functional Group Involved | General Mechanism | Key Intermediates | Conditions |
|---|---|---|---|---|
| Esterification | Carboxylic Acid | Nucleophilic Acyl Substitution pressbooks.pub | Protonated Carbonyl, Tetrahedral Intermediate | Alcohol, Acid Catalyst (e.g., H₂SO₄) pressbooks.pub |
| N-Alkylation | Secondary Amine | S(_N)2 Reaction | - | Alkyl Halide, Base |
| Acetal Hydrolysis | Ethylene Acetal | Acid-Catalyzed Hydrolysis libretexts.org | Oxonium Ion, Hemiacetal chemistrysteps.comyoutube.com | Aqueous Acid (e.g., H₃O⁺) masterorganicchemistry.com |
Stereochemical Control Mechanisms and Transition State Analysis
The stereochemistry of (R)-4-oxopipecolic acid ethylene acetal is defined by the chiral center at the C2 position. This existing stereocenter plays a critical role in directing the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis.
For instance, after deprotection to reveal the 4-keto group, its reduction with a hydride reagent (e.g., NaBH(_4)) can lead to two possible diastereomeric alcohols (cis and trans relative to the C2 substituent). The stereochemical outcome is governed by the facial selectivity of the hydride attack on the carbonyl. This selectivity is determined by the conformation of the piperidine ring and the steric hindrance imposed by the C2 substituent. The incoming nucleophile will preferentially attack from the less hindered face of the molecule.
Transition state analysis for such reactions often involves evaluating chair-like transition states. The energy of these transition states is influenced by steric factors, including 1,3-diaxial interactions and torsional strain. The reaction proceeds through the lowest energy transition state, leading to the major diastereomer. For many piperidine systems, reactions that proceed through a transition state where bulky substituents occupy equatorial-like positions are favored. nih.gov The development of organocatalytic intramolecular aza-Michael reactions has also provided pathways to control the stereochemistry in substituted piperidines, often achieving high diastereoselectivity. nih.gov
Conformational Analysis of this compound and Intermediates
The six-membered piperidine ring of this compound, like cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. wikipedia.org However, the presence of the nitrogen atom and substituents leads to more complex conformational preferences. Two principal chair conformers are possible, which can interconvert via ring inversion. wikipedia.org
For this compound, the key substituents are the carboxylic acid group at C2 and the ethylene acetal group at C4. The relative stability of the two chair conformations depends on the energetic cost of placing these groups in axial versus equatorial positions.
Conformer A: Carboxylic acid group is in an equatorial position.
Conformer B: Carboxylic acid group is in an axial position.
| Position | Substituent | Preferred Orientation | Reason |
|---|---|---|---|
| C2 | -COOH | Equatorial | Minimizes 1,3-diaxial steric interactions. |
| N1 | -H | Equatorial (in nonpolar solvents) wikipedia.org | Slightly lower energy than axial N-H. wikipedia.org |
| C4 | Ethylene Acetal | - | The spiro-ring structure has a significant but complex influence on the chair pucker. |
Computational Chemistry Approaches for Predicting Reactivity and Selectivity
Computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level. purdue.edu Methods like Density Functional Theory (DFT) are widely used to predict molecular structures, relative energies, and reaction pathways for nitrogen-containing heterocycles. nih.govnih.gov
Conformational Analysis: Computational methods can be used to calculate the geometries and relative energies of different possible conformers (e.g., chair, boat, twist-boat) of the piperidine ring. nih.govacs.org By identifying the global minimum energy structure, the most stable conformation can be predicted, corroborating experimental data from techniques like NMR. rsc.orgmdpi.com
Reactivity and Mechanism Elucidation: Theoretical calculations can map the potential energy surface for a given reaction. acs.org This involves locating the structures and energies of reactants, transition states, intermediates, and products. The calculated activation energy (the energy difference between the reactant and the transition state) can predict the feasibility and rate of a reaction. For instance, one could model the deprotection of the acetal or the reduction of the resulting ketone to understand stereoselectivity. tandfonline.com
Predicting Selectivity: By comparing the activation energies for different competing reaction pathways, computational chemistry can predict selectivity. For example, in the case of ketone reduction, calculating the energies of the transition states for hydride attack from either face of the carbonyl can predict the major diastereomeric product. These computational predictions provide deep mechanistic insight that can guide experimental work. purdue.edunih.gov
| Computational Method | Property Investigated | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) nih.gov | Conformational Analysis | Optimized geometries, relative energies of conformers, dihedral angles. nih.govmdpi.com |
| DFT with Implicit Solvation Model (e.g., PCM) nih.gov | Reaction Mechanism | Energies of reactants, products, and intermediates in solution. |
| Transition State Search Algorithms (e.g., QST2/QST3) | Reactivity and Selectivity | Geometry and energy of transition states, activation energy barriers, prediction of kinetic products. acs.org |
| Natural Bond Orbital (NBO) Analysis nih.gov | Electronic Structure | Atomic charges, orbital interactions, understanding of hyperconjugative effects. nih.gov |
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
Current synthetic routes to chiral 4-oxopipecolic acid derivatives often rely on classical methods that may not meet modern standards of green chemistry. Future research should prioritize the development of pathways that are both environmentally benign and efficient in their use of atoms.
One promising avenue is the exploration of biocatalytic methods . The use of enzymes, such as engineered ketoreductases, could facilitate the asymmetric reduction of a prochiral 4-oxopiperidine precursor to furnish the desired (R)-enantiomer with high selectivity. nih.gov This approach would operate under mild aqueous conditions, avoiding the use of heavy metal catalysts and chiral ligands. nih.gov Furthermore, the application of Daucus carota root, a known biocatalyst for the stereoselective reduction of ketones, could be investigated for the synthesis of chiral alcohols that are precursors to the target molecule. nih.gov Another biocatalytic strategy could involve the use of lysine (B10760008) cyclodeaminases, which convert lysine into pipecolic acid, as a potential starting point for a green synthesis of the core scaffold.
The concept of atom economy can be significantly improved by designing novel cascade reactions. For instance, a one-pot, multi-component reaction combining a suitable nitrogen source, a diene, and a dienophile could construct the piperidine (B6355638) ring with the required functionalities in a single step, minimizing waste and purification steps. researchgate.net A double aza-Michael reaction, for example, has been shown to be an atom-efficient method for accessing chiral 2-substituted 4-piperidone (B1582916) building blocks. nih.gov
Exploration of Novel Reactivity Manifolds for Diversification
The synthetic utility of (R)-4-oxopipecolic acid ethylene (B1197577) acetal (B89532) is directly linked to the range of chemical transformations it can undergo. Expanding its reactivity profile would enable the generation of diverse molecular scaffolds for various applications.
Future work should focus on the selective functionalization of the piperidine ring. While the ethylene acetal protects the ketone, other positions on the ring (C-3, C-5, C-6, and the nitrogen atom) remain available for modification. Rhodium-catalyzed C-H insertion reactions, for example, have been used for the site-selective functionalization of piperidines and could be adapted for this scaffold. The choice of catalyst and directing group can control the position of functionalization, allowing for the introduction of various substituents.
The development of novel ring-opening and ring-expansion strategies from derivatives of (R)-4-oxopipecolic acid could lead to the synthesis of other important heterocyclic systems. For example, a regioselective Baeyer-Villiger reaction on the deprotected ketone could yield substituted oxazinones, which are themselves valuable chiral building blocks. researchgate.net
The following table summarizes potential diversification reactions:
| Reaction Type | Position(s) | Potential Reagents/Catalysts | Resulting Structures |
| N-Alkylation/Arylation | N1 | Alkyl halides, Arylboronic acids | N-Substituted piperidines |
| C-H Functionalization | C3, C5, C6 | Rhodium or Palladium catalysts | C-Substituted piperidines |
| Aldol Condensation | C3, C5 | Strong base, Aldehydes/Ketones | α,β-Unsaturated piperidones |
| Michael Addition | C5 (from enone) | Nucleophiles | 3,5-Disubstituted piperidones |
| Reductive Amination | C4 (deprotected) | Amines, Reducing agents | 4-Amino-pipecolic acid derivatives |
Advanced Methods for Scalable Enantioselective Production
The transition from laboratory-scale synthesis to industrial production presents a significant challenge for many chiral compounds. Research into scalable and robust methods for the enantioselective production of (R)-4-oxopipecolic acid ethylene acetal is crucial for its broader application.
Continuous flow chemistry offers a promising solution for overcoming the limitations of batch processing, such as improved heat and mass transfer, enhanced safety, and the potential for straightforward automation. acs.orgorganic-chemistry.orgnih.govgumed.edu.placs.org A continuous flow protocol for the synthesis of chiral piperidines has been developed, demonstrating rapid reaction times and high diastereoselectivity. acs.orgorganic-chemistry.orgnih.govgumed.edu.placs.org Adapting such a system for the synthesis of the 4-oxopipecolic acid core could lead to a highly efficient and scalable manufacturing process. acs.orgorganic-chemistry.orgnih.govgumed.edu.placs.org
The development of highly active and recyclable chiral catalysts is another key area. Heterogeneous catalysts, such as chiral ligands immobilized on solid supports, would simplify product purification and catalyst recovery, reducing costs and environmental impact. nih.gov For instance, chiral oxazoline-based ligands grafted onto silica (B1680970) supports have been shown to be effective and recyclable in asymmetric reactions. nih.gov
The table below outlines potential strategies for scalable synthesis:
| Method | Key Advantages | Potential Implementation |
| Continuous Flow Synthesis | Improved safety, scalability, and consistency | Multi-step flow synthesis from simple starting materials to the final protected acetal. acs.orgorganic-chemistry.orgnih.govgumed.edu.placs.org |
| Catalytic Dynamic Kinetic Resolution | High theoretical yield (up to 100%) | Combination of a racemizing catalyst and an enantioselective resolving agent. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Use of polymer- or silica-supported chiral catalysts for the key asymmetric step. nih.gov |
Integration into Automated Synthesis and High-Throughput Screening Platforms
To accelerate the discovery of new molecules based on the this compound scaffold, its synthesis and derivatization should be amenable to modern automation and high-throughput techniques.
Future research should aim to develop a modular synthetic route that is compatible with automated synthesis platforms. This would involve the use of robust, high-yielding reactions with simple purification procedures, such as catch-and-release protocols on solid supports. A general strategy for N-aryl piperidine synthesis using Zincke imine intermediates has been successfully adapted for high-throughput experimentation (HTE), demonstrating the feasibility of such approaches for piperidine scaffolds. chemrxiv.orgchemrxiv.org
The integration of this scaffold into high-throughput screening (HTS) platforms for the generation of compound libraries is a critical next step. nih.gov By designing a synthetic sequence where diverse building blocks can be introduced in the final steps, large libraries of analogues can be rapidly produced and screened for desired properties. This has been successfully applied to the synthesis of other heterocyclic libraries, significantly accelerating the drug discovery process. nih.gov
Q & A
Basic: What are the standard synthetic routes for (R)-4-oxopipecolic acid ethylene acetal, and how can reaction efficiency be optimized?
The synthesis typically involves acid-catalyzed acetalization of the carbonyl group in 4-oxopipecolic acid with ethylene glycol. Key steps include:
- Reaction setup : Use of p-toluenesulfonic acid (0.1–0.5 mol%) as a Brønsted acid catalyst in toluene or benzene under reflux .
- Water removal : Azeotropic distillation with a Dean-Stark trap to shift equilibrium toward acetal formation .
- Purification : Column chromatography (silica gel, dichloromethane/ethyl acetate gradients) yields the product as an oil, confirmed via IR (1735 cm⁻¹ for ester carbonyl) and ¹H-NMR (characteristic acetal protons at 3.8–4.3 ppm) .
- Optimization : Higher yields (>90%) are achieved by using mesoporous silica catalysts with strong Brønsted acid sites, which outperform resins like Amberlyst 15 due to better accessibility and surface area .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- ¹H/¹³C-NMR :
- IR Spectroscopy :
- LC-MS/MS :
Advanced: How can enantioselective synthesis of this compound be achieved, and what enzymatic or chiral catalysts have been explored?
- Enzymatic reductive amination : Recombinant phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius catalyzes the stereoselective amination of keto acid acetals, yielding >98% enantiomeric excess (ee) .
- Chiral auxiliaries : Use of (R)-configured starting materials (e.g., (R)-α-methyl-phenylglycine derivatives) ensures retention of chirality during acetalization .
- Asymmetric catalysis : Chiral Brønsted acids (e.g., BINOL-phosphates) or metal-ligand complexes (e.g., Ru-based catalysts) remain under exploration for scalable enantiocontrol .
Advanced: What are the stability profiles of this compound under various pH and temperature conditions, and how can decomposition products be mitigated?
- Acidic conditions : The acetal hydrolyzes to regenerate the ketone (4-oxopipecolic acid) and ethylene glycol, with rate dependence on acid strength (e.g., HCl > p-TsOH) .
- Neutral/basic conditions : Stable at room temperature but degrades above 80°C, forming cyclic imines or lactams via intramolecular cyclization .
- Mitigation strategies : Store under inert atmosphere at –20°C and avoid prolonged exposure to moisture or acidic solvents .
Advanced: In multi-step syntheses, how does the acetal group in this compound influence subsequent reactions, and what strategies protect or deprotect this functional group?
- Protection role : The acetal shields the ketone from nucleophilic attack during reactions like Grignard additions or reductions .
- Deprotection : Achieved via aqueous HCl (1–2 M, 25°C, 2–4 h) or BF₃·Et₂O in wet THF, regenerating the ketone without racemization .
- Compatibility : Resists bases (e.g., NaOMe) and mild oxidizing agents (e.g., PCC), enabling orthogonal protection strategies .
Advanced: How do Brønsted vs. Lewis acid catalysts impact the acetalization efficiency and selectivity in synthesizing this compound, and what mechanistic insights explain these differences?
- Brønsted acids (e.g., p-TsOH) : Promote protonation of the carbonyl, accelerating nucleophilic attack by ethylene glycol. High selectivity but requires strict water removal .
- Lewis acids (e.g., ZnCl₂) : Coordinate with the carbonyl oxygen, enhancing electrophilicity. However, competing side reactions (e.g., aldol condensation) may reduce yields .
- Dual acid systems : Brønsted-Lewis combinations (e.g., H₃PO₄/Al₂O₃) show synergistic effects, improving turnover frequency (TOF) by 30% compared to single catalysts .
Advanced: When encountering contradictory data in acetalization yields or byproduct formation, what analytical approaches resolve such discrepancies, and how can reaction conditions be adjusted?
- Analytical troubleshooting :
- Condition optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
